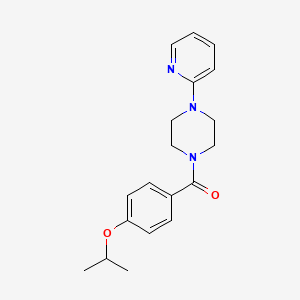![molecular formula C23H25FN2O5 B5370567 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5370567.png)
2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzoyl group, and a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of the fluorophenyl and methoxybenzoyl intermediates, followed by their coupling with the pentanoic acid backbone. Common synthetic routes may involve:
Formation of the Fluorophenyl Intermediate: This step often involves the fluorination of a phenyl ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Formation of the Methoxybenzoyl Intermediate: This step involves the methoxylation of a benzoyl group, typically using methanol and a catalyst under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the fluorophenyl and methoxybenzoyl intermediates with the pentanoic acid backbone, often using coupling agents such as carbodiimides or other activating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.
Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrofluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the development of new biochemical tools and probes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of these targets, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- 2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
- 2-[[(E)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
- 2-[[(E)-3-(4-iodophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Uniqueness: The uniqueness of 2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its chlorinated, brominated, or iodinated analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNAUMSORGACA-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-1-piperidinyl}carbonyl)-6-isopropyl-2(1H)-pyridinone](/img/structure/B5370486.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5370491.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5370494.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5370500.png)
![Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5370513.png)
![3-({(2Z,5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B5370525.png)
![N~2~-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B5370533.png)
![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![[3-(2-methoxyphenoxy)azetidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5370557.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
![(2E)-2-hydroxyimino-2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid](/img/structure/B5370589.png)

